5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione
Overview
Description
“5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C13H16N2O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered imidazolidine ring substituted with ethyl and 4-ethylphenyl groups . The InChI code for this compound is 1S/C13H16N2O2/c1-3-9-5-7-10(8-6-9)13(4-2)11(16)14-12(17)15-13/h5-8H,3-4H2,1-2H3,(H2,14,15,16,17) .Scientific Research Applications
Chemical Synthesis and Molecular Structure
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione and its analogs have been a subject of chemical synthesis and molecular structure studies. Imidazolidine-2,4-dione derivatives have been synthesized through various methods, including the N-alkylation of imidic NH, giving rise to imides, which upon selective reduction and cyclization yield compounds of interest (Parihar & Ramana, 2003). Another study focused on the synthesis and crystal structure of a specific derivative, revealing unexpected molecular conformations and intermolecular interactions stabilizing the structure (Aydin et al., 2013).
Pharmaceutical and Biological Applications
Pharmacological Properties
Research on imidazolidine-2,4-dione derivatives, including this compound, has highlighted their pharmacological significance. A study on the antinociceptive effect of a specific hydantoin derivative demonstrated its effectiveness in treating neuropathic pain without affecting motor coordination or anxiety behavior (Queiroz et al., 2015). Additionally, SAR studies of a series of analogs aimed at developing potential substrate-specific ERK1/2 inhibitors highlighted the importance of structural variations for pharmacological activity (Li et al., 2009).
Material Science and Corrosion Inhibition
Corrosion Inhibition
In the field of materials science, derivatives of imidazolidine-2,4-dione, including this compound, have been evaluated for their corrosion inhibition properties. An experimental and theoretical study of imidazoline derivatives showed their potential as corrosion inhibitors, with specific derivatives demonstrating good inhibition efficiency (Cruz et al., 2004).
Properties
IUPAC Name |
5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-9-5-7-10(8-6-9)13(4-2)11(16)14-12(17)15-13/h5-8H,3-4H2,1-2H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGWOVLLRLUPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095585-21-9 | |
Record name | 5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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